REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][C:5]([NH:7][C:8]2[N:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[N:4][C:3]=1[C:14]1[CH:15]=[N:16][N:17](CC2C=CC(OC)=CC=2)[CH:18]=1.C([O-])([O-])=O.[Na+].[Na+]>C(O)(C(F)(F)F)=O>[Cl:1][C:2]1[S:6][C:5]([NH:7][C:8]2[N:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[N:4][C:3]=1[C:14]1[CH:15]=[N:16][NH:17][CH:18]=1 |f:1.2.3|
|
Name
|
5-chloro-4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-N-(pyrimidin-2-yl)thiazol-2-amine
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(N=C(S1)NC1=NC=CC=N1)C=1C=NN(C1)CC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 8 minutes at 120° C. under microwave activation
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified by flash chromatography with silica gel
|
Reaction Time |
8 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N=C(S1)NC1=NC=CC=N1)C=1C=NNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.26 mmol | |
AMOUNT: MASS | 74 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |